PRDX3(103-112) SO3 modified, human

Ferroptosis Immunoblotting Peptide blocking assay

Standard unmodified PRDX3 peptides fail to block hyperoxidized PRDX3 antibodies, causing false negatives in ferroptosis validation. This sulfonic acid-modified peptide (MW 1219.32 Da) represents the irreversibly inactivated, ferroptosis-specific epitope. - **Specificity control**: Abolishes ~23 kDa hyperoxidized PRDX3 signal in WB/IF/IHC; unmodified peptide (CAS 847447-01-2) does not block - **Disease model validation**: Elevated in hepatocyte ferroptosis (AFLD/NAFLD); pathway-exclusive (not in apoptosis/necroptosis) - **Catalog size**: mg to g; bulk available. Technical data sheet provided.

Molecular Formula C54H78N10O20S
Molecular Weight 1219.3 g/mol
Cat. No. B12376056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRDX3(103-112) SO3 modified, human
Molecular FormulaC54H78N10O20S
Molecular Weight1219.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CS(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C54H78N10O20S/c1-7-28(4)42(54(80)81)61-46(72)34(20-21-39(67)68)56-51(77)44(30(6)66)63-49(75)38-19-14-22-64(38)53(79)37(26-85(82,83)84)59-50(76)41(27(2)3)60-47(73)36(24-32-17-12-9-13-18-32)58-52(78)43(29(5)65)62-48(74)35(23-31-15-10-8-11-16-31)57-45(71)33(55)25-40(69)70/h8-13,15-18,27-30,33-38,41-44,65-66H,7,14,19-26,55H2,1-6H3,(H,56,77)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,72)(H,62,74)(H,63,75)(H,67,68)(H,69,70)(H,80,81)(H,82,83,84)/t28-,29+,30+,33-,34-,35-,36-,37-,38-,41-,42-,43-,44-/m0/s1
InChIKeyBXAJEAYVLVFRKW-GDWSKPTESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRDX3(103-112) SO3 Modified Peptide: Product Overview


PRDX3(103-112) SO3 modified, human (CAS: 847447-04-5) is a synthetic peptide derived from human peroxiredoxin 3 (PRDX3), corresponding to amino acids 103–112 with a sulfonic acid (–SO3H) modification on its conserved catalytic cysteine . With molecular weight 1219.32 Da and molecular formula C54H78N10O20S, this modified peptide represents the hyperoxidized form of PRDX3—a posttranslational modification that occurs during ferroptosis [1]. Unlike unmodified PRDX3 peptides that exist in the reduced thiol (–SH) or disulfide-bonded states, this sulfonic acid-modified variant corresponds to the irreversibly inactivated and ferroptosis-specific hyperoxidized form that translocates to plasma membranes and inhibits cystine uptake [2].

Why Unmodified PRDX3 Cannot Substitute This Peptide


Generic substitution of PRDX3(103-112) SO3 modified with unmodified PRDX3(103-112) (CAS: 847447-01-2; MW 1171.32 Da) is scientifically invalid for applications requiring ferroptosis-specific detection or hyperoxidized PRDX3 antibody validation . The two peptides differ fundamentally in their redox state and biological meaning: the unmodified peptide represents the reduced, catalytically active PRDX3 form with a free thiol group (–SH), whereas the SO3-modified peptide represents the irreversibly hyperoxidized (sulfonic acid) form generated exclusively during ferroptosis [1]. Direct experimental evidence demonstrates that anti-hyperoxidized PRDX3 antibody immunoreactivity can be specifically blocked by the SO3-modified antigen peptide but not by the unmodified control peptide, confirming that the sulfonic acid modification is the essential epitope recognized . Consequently, substitution with unmodified PRDX3 peptides yields false-negative results in blocking experiments, fails to serve as a positive control for hyperoxidized PRDX3 detection, and cannot accurately model the ferroptosis-specific hyperoxidized state that translocates to membranes and inhibits cystine uptake [2].

PRDX3(103-112) SO3 Modified: Comparative Evidence


Antibody Blocking Specificity

In peptide competition/blocking assays, pre-incubation of anti-hyperoxidized PRDX3 polyclonal antibody with SO3-modified antigen peptide (SO3-PRDX1-4 peptide, representing the sulfonic acid-modified form) completely abolished the immunoblot detection of the ~23 kDa hyperoxidized PRDX3 band in erastin-treated cell lysates . In contrast, pre-incubation with the unmodified control peptide under identical conditions failed to block the signal, demonstrating that the sulfonic acid modification (–SO3H) is the essential epitope for antibody recognition .

Ferroptosis Immunoblotting Peptide blocking assay

Ferroptosis Pathway Specificity

The hyperoxidized PRDX3 signal (detected by anti-SO2/3-PRDX1-4 antibody) was observed exclusively under ferroptosis-inducing conditions and was absent under conditions that induce other cell death modalities [1]. In SV589 cells treated with ferroptosis inducers, a ~23 kDa hyperoxidized PRDX3 band was detected; however, treatment with apoptosis inducer camptothecin, necroptosis inducers (TNF-α/SM164/z-VAD), or the cuproptosis inducer elesclomol plus CuCl2 did not generate detectable hyperoxidized PRDX3 signal, despite robust induction of the respective pathway markers (cleaved caspase-3 for apoptosis, p-MLKL for necroptosis) [1][2].

Ferroptosis Apoptosis Necroptosis

PRDX Isoform Selectivity

Immunoblot analysis using an antibody that recognizes the hyperoxidized forms of PRDX1-4 (anti-SO2/3-PRDX1-4) revealed that only PRDX3 undergoes detectable hyperoxidation in response to ferroptosis induction, despite comparable total protein levels of all four isoforms [1]. In SV589 cells treated with erastin (2 μM, 12 h), a single ~23 kDa hyperoxidized PRDX band corresponding to PRDX3 was observed; no hyperoxidation of PRDX1, PRDX2, or PRDX4 was detected under these conditions [1][2].

Peroxiredoxin Isoform specificity Ferroptosis

Molecular Weight Discrimination

The sulfonic acid modification at the catalytic cysteine residue confers a measurable molecular weight increase of approximately 48 Da relative to the unmodified PRDX3(103-112) peptide . The SO3-modified peptide has a molecular weight of 1219.32 Da and molecular formula C54H78N10O20S, compared to 1171.32 Da and C54H78N10O17S for the unmodified analog (CAS: 847447-01-2) .

Mass spectrometry Peptide characterization Quality control

PRDX3(103-112) SO3 Modified Peptide: Application Scenarios


Blocking Peptide for Antibody Validation

Use PRDX3(103-112) SO3 modified as the specific blocking peptide control when validating anti-hyperoxidized PRDX3 antibodies (polyclonal or monoclonal) for Western blot, immunofluorescence, or immunohistochemistry applications. Pre-incubation of the antibody with this SO3-modified peptide abolishes the ~23 kDa hyperoxidized PRDX3 signal, confirming antibody specificity, whereas the unmodified PRDX3(103-112) peptide fails to block the signal . This differential blocking pattern is essential for proper experimental controls in ferroptosis detection protocols using antibodies such as the rabbit monoclonal 5H7c that specifically recognizes hyperoxidized but not unmodified PRDX3 [1].

Positive Control for Liver Disease Models

Employ PRDX3(103-112) SO3 modified as a positive control or calibration standard in assays detecting ferroptotic damage in liver disease models, including alcoholic fatty liver disease (AFLD) and nonalcoholic fatty liver disease (NAFLD). The hyperoxidized PRDX3 signal is specifically elevated in hepatocytes undergoing ferroptosis in mouse models of both AFLD and NAFLD, providing a validated biomarker for ferroptosis-mediated liver injury . The SO3-modified peptide represents the exact hyperoxidized epitope detected in these disease models, enabling standardized assay development and inter-laboratory reproducibility [1].

Differential Control for Cell Death Studies

Utilize PRDX3(103-112) SO3 modified in experimental designs requiring unambiguous discrimination of ferroptosis from apoptosis, necroptosis, or cuproptosis. Since hyperoxidized PRDX3 signal is generated exclusively during ferroptosis and not during other cell death pathways , the SO3-modified peptide serves as the relevant control for studies investigating ferroptosis-specific mechanisms. This pathway exclusivity makes the peptide particularly valuable for experiments where multiple cell death pathways may be concurrently activated, such as in cancer therapy response studies or drug toxicity screening [1].

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